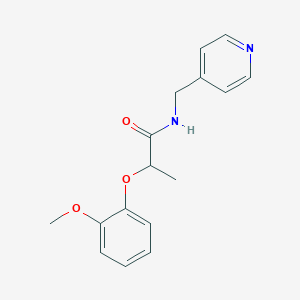![molecular formula C19H28ClN3O B5378065 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide, commonly known as Trazodone, is a medication used primarily as an antidepressant. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic effects in various conditions.
作用机制
Trazodone acts primarily as a serotonin antagonist and reuptake inhibitor. It also has antagonistic effects on alpha-adrenergic and histamine receptors. Trazodone's mechanism of action is thought to be related to its ability to increase the availability of serotonin in the brain, which is a neurotransmitter that plays a key role in regulating mood, sleep, and appetite.
Biochemical and Physiological Effects
Trazodone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Trazodone has also been found to decrease the levels of cortisol, a hormone associated with stress, which may contribute to its anxiolytic effects. Additionally, Trazodone has been found to have sedative effects, which may contribute to its use in the treatment of insomnia.
实验室实验的优点和局限性
Trazodone has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a well-established safety profile and is generally well-tolerated. However, Trazodone has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain consistent levels in the blood. Additionally, Trazodone has a complex mechanism of action, which may make it difficult to isolate specific effects.
未来方向
There are several potential future directions for research on Trazodone. One area of interest is its potential use in the treatment of Alzheimer's disease. Trazodone has been found to have neuroprotective effects and may help to prevent the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain. Trazodone has been found to have analgesic effects and may be effective in the treatment of neuropathic pain. Additionally, further research is needed to fully understand Trazodone's mechanism of action and to identify potential new therapeutic targets.
Conclusion
In conclusion, Trazodone is a medication with a complex mechanism of action that has been extensively studied for its potential therapeutic effects in various conditions. It acts primarily as a serotonin antagonist and reuptake inhibitor and has been found to have a variety of biochemical and physiological effects. Trazodone has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on Trazodone, including its potential use in the treatment of Alzheimer's disease and chronic pain.
合成方法
Trazodone is synthesized by the reaction of 3-chlorophenylpiperazine with cycloheptylamine, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 234-235°C.
科学研究应用
Trazodone has been extensively studied for its potential therapeutic effects in various conditions such as depression, anxiety, insomnia, and chronic pain. It has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and bipolar disorder. Additionally, Trazodone has been found to be effective in the treatment of erectile dysfunction and premature ejaculation.
属性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-16-6-5-9-18(14-16)23-12-10-22(11-13-23)15-19(24)21-17-7-3-1-2-4-8-17/h5-6,9,14,17H,1-4,7-8,10-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACPIPUCRMNDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)
![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)
![methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5378066.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)
